(2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid
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Overview
Description
(2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes a pteridine ring, an amino acid moiety, and a hydroxyphenyl group. Its unique configuration allows it to participate in a variety of chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pteridine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the amino acid moiety: This is achieved through peptide bond formation, often using coupling reagents like carbodiimides.
Introduction of the hydroxyphenyl group: This step may involve electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The pteridine ring can be reduced under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group typically yields quinones, while reduction of the pteridine ring can produce dihydropteridines.
Scientific Research Applications
(2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including as an enzyme inhibitor or a drug precursor.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which (2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition or activation of enzymatic activity, binding to receptor sites, or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
Folic acid: Shares the pteridine ring structure but differs in the side chains and functional groups.
Methotrexate: A folic acid analog used as a chemotherapy agent.
Pterin: A simpler compound with a pteridine ring but lacking the amino acid and hydroxyphenyl groups.
Uniqueness
(2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical and biological processes. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H17N7O6 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H17N7O6/c19-18-24-14-13(16(29)25-18)20-6-11(23-14)15(28)21-7-12(27)22-10(17(30)31)5-8-1-3-9(26)4-2-8/h1-4,6,10,26H,5,7H2,(H,21,28)(H,22,27)(H,30,31)(H3,19,23,24,25,29)/t10-/m0/s1 |
InChI Key |
XTCKYVSGGOBHQO-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)C2=CN=C3C(=O)NC(=NC3=N2)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)C2=CN=C3C(=O)NC(=NC3=N2)N)O |
Origin of Product |
United States |
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